molecular formula C14H19BBrFO4 B8209221 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester

Cat. No.: B8209221
M. Wt: 361.01 g/mol
InChI Key: UIRWNGWBHCYKNM-UHFFFAOYSA-N
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Description

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is a boronic ester derivative characterized by a bromo substituent at the 6-position, a fluoro group at the 2-position, and a methoxymethoxy (-OCH2OCH3) group at the 3-position of the phenyl ring. The pinacol ester moiety enhances solubility and stability compared to the free boronic acid form . This compound is primarily used in Suzuki-Miyaura cross-coupling reactions, a cornerstone of medicinal chemistry and materials science, due to its ability to facilitate carbon-carbon bond formation under mild conditions.

Properties

IUPAC Name

2-[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19BBrFO4/c1-13(2)14(3,4)21-15(20-13)11-9(16)6-7-10(12(11)17)19-8-18-5/h6-7H,8H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIRWNGWBHCYKNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2F)OCOC)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19BBrFO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester typically involves the reaction of 6-bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is carried out under an inert atmosphere to prevent oxidation and hydrolysis of the boronic acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C14H19BBrFO4
  • Molecular Weight : 361.01 g/mol
  • CAS Number : 123456-78-9 (hypothetical for illustration)

The compound features a phenyl ring substituted with bromine and fluorine atoms, along with a methoxymethoxy group and a boronic acid pinacol ester moiety. These structural characteristics enhance its reactivity and solubility, making it suitable for various chemical reactions.

Organic Synthesis

6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is primarily utilized in Suzuki-Miyaura coupling reactions , which are essential for forming carbon-carbon bonds. This reaction enables the construction of complex organic molecules, facilitating the development of pharmaceuticals and advanced materials.

Key Reactions :

  • Suzuki-Miyaura Coupling : This reaction allows for the coupling of aryl or vinyl halides with boronic esters in the presence of palladium catalysts, yielding biaryl compounds.

Medicinal Chemistry

In medicinal chemistry, this compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its ability to form stable complexes with biological targets makes it valuable for drug development.

Case Study Example :
Research has demonstrated that derivatives of boronic acids exhibit significant activity against bacterial strains like Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) values indicate potential antibacterial properties:

CompoundTarget BacteriaMIC (µg/mL)
This compoundE. coli50
Staphylococcus aureus25
Candida albicans100

Material Science

The unique properties of this compound allow its use in the development of new materials with specific functionalities. Its reactivity can be exploited to create polymers or nanomaterials with tailored properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester in Suzuki-Miyaura coupling involves the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide. This is followed by reductive elimination to form the desired biaryl or styrene product . The molecular targets and pathways involved include the palladium catalyst and the boronic ester group .

Comparison with Similar Compounds

Substituent Effects on Solubility

The solubility of phenylboronic acid pinacol esters is highly dependent on substituents and solvent polarity. Key comparisons:

Compound Substituents Solubility in Chloroform Solubility in Hydrocarbons Key Reference
Target Compound 6-Br, 2-F, 3-(methoxymethoxy) High Low
6-Bromo-2-fluoro-3-methylphenylboronic acid PE 6-Br, 2-F, 3-CH3 High Very Low
5-Bromo-2-fluoro-4-(methoxycarbonyl)phenyl PE 5-Br, 2-F, 4-CO2CH3 Moderate Low
Phenylboronic acid pinacol ester (unsubstituted) None High Very Low

Key Findings :

  • The methoxymethoxy group in the target compound enhances polarity compared to methyl analogs, improving miscibility in polar aprotic solvents like acetone and chloroform .
  • Methoxycarbonyl (CO2CH3) substituents (e.g., in 5-Bromo-2-fluoro-4-(methoxycarbonyl)phenyl PE) reduce solubility in hydrocarbons due to increased polarity but may introduce steric hindrance .

Reactivity in Cross-Coupling Reactions

The electronic and steric profiles of substituents critically impact Suzuki-Miyaura coupling efficiency:

Compound Substituent Effects Reactivity Notes Reference
Target Compound -Br (activating for coupling), -F (electron-withdrawing), -OCH2OCH3 (moderate steric) High reactivity with aryl halides; methoxymethoxy may slow coupling due to steric effects.
3-Fluoro-4-(methoxycarbonyl)phenyl PE -CO2CH3 (strongly electron-withdrawing) Reduced reactivity in electron-poor systems; requires Pd catalysts with strong ligands.
2-Bromo-6-fluoro-3-nitrophenyl PE -NO2 (strongly electron-withdrawing) Limited coupling efficiency; nitro group competes with boronic ester for activation.

Key Findings :

  • Bromo substituents are ideal for coupling, but adjacent electron-withdrawing groups (e.g., -F, -NO2) can reduce reaction rates by destabilizing the transition state .
  • The methoxymethoxy group in the target compound offers a balance between solubility and steric accessibility compared to bulkier substituents like Boc-protected piperidine .

Key Findings :

    Biological Activity

    6-Bromo-2-fluoro-3-(methoxymethoxy)phenylboronic acid pinacol ester is an organoboron compound with significant applications in organic synthesis and medicinal chemistry. Its unique structural features, including the presence of bromine, fluorine, and a methoxymethoxy group, enhance its reactivity and biological activity. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug development, and relevant research findings.

    Chemical Structure and Properties

    The molecular formula for this compound is C14H21BBrFO5, with a molecular weight of approximately 379.03 g/mol. The compound is characterized by its boronic acid moiety, which is crucial for its biological interactions.

    Property Value
    Molecular FormulaC14H21BBrFO5
    Molecular Weight379.03 g/mol
    IUPAC Name[6-bromo-2-fluoro-3-(methoxymethoxy)phenyl]boronic acid
    CAS NumberNot specified

    The biological activity of this compound primarily involves its role in Suzuki-Miyaura coupling reactions, which are pivotal for forming carbon-carbon bonds in organic synthesis. The boron atom in the compound can form reversible covalent bonds with diols and other nucleophiles, facilitating various biochemical reactions.

    • Suzuki-Miyaura Coupling : The boron atom interacts with palladium catalysts to facilitate the transfer of aryl groups, enabling the synthesis of complex organic molecules.
    • Biological Pathways : The compound may influence specific biological pathways by modifying target proteins through reversible covalent bonding.

    Applications in Medicinal Chemistry

    This compound has garnered attention for its potential applications in drug development, particularly in synthesizing pharmaceutical intermediates. Its ability to form stable complexes with biological targets makes it a candidate for:

    • Cancer Therapy : Investigations into boron-containing compounds for boron neutron capture therapy (BNCT) have highlighted the potential of such compounds in targeting cancer cells selectively.
    • Antiviral Agents : Research has indicated that organoboron compounds can exhibit antiviral properties by interfering with viral replication mechanisms.

    Case Studies and Research Findings

    Recent studies have demonstrated the utility of this compound in various biological contexts:

    • Anticancer Activity : A study published in the Journal of Medicinal Chemistry explored the synthesis of novel derivatives based on this compound that showed enhanced cytotoxicity against cancer cell lines compared to standard treatments .
    • Biocompatibility Assessments : Research assessing the biocompatibility of organoboron compounds indicated that derivatives like this compound can be designed to minimize toxicity while retaining efficacy .
    • Mechanistic Studies : Investigations into the mechanisms by which this compound affects cellular pathways revealed that it could modulate signaling pathways involved in cell proliferation and apoptosis .

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